molecular formula C19H19N5O2S B2703369 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 878426-98-3

1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2703369
CAS No.: 878426-98-3
M. Wt: 381.45
InChI Key: LPTICHOZPSPGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its molecular architecture, which integrates a phenylpiperazine moiety linked to a pyridyl-substituted 1,3,4-oxadiazole via a sulfanyl-ethanone spacer, is designed to interact with specific biological targets. This compound is primarily investigated for its potential as a multi-target therapeutic agent. Research indicates its core structure is associated with potent inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the study of neurodegenerative pathologies like Alzheimer's disease [https://pubmed.ncbi.nlm.nih.gov/34800309/]. Furthermore, the presence of the 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery, suggests potential for broad-spectrum biological activity. This includes promising investigated applications as an antimicrobial agent against resistant bacterial strains and as an anticancer compound, where it may induce apoptosis or inhibit kinase signaling pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962863/]. Its primary research value lies in its utility as a chemical probe for studying cholinesterase dynamics and as a lead compound for the rational design and optimization of new multi-target directed ligands (MTDLs) for complex diseases.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTICHOZPSPGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent such as thioacetic acid or its derivatives.

    Piperazine substitution: The thioacetylated oxadiazole is then coupled with a phenyl-substituted piperazine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress and enzyme activity.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Findings :

Modifications to the Piperazine/Piperidine Core

Variations in the amine-containing moiety impact pharmacokinetics and receptor affinity:

Compound Name Amine Core Activity/Notes Reference
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidine Structural analog (no activity data)
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(morpholin-4-yl)ethan-1-one Morpholine High-throughput screening candidate
1-(4-methylpiperidin-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 4-Methylpiperidine Synthetic intermediate

Key Findings :

  • Morpholine derivatives () are prioritized for screening due to their balanced solubility and metabolic stability.
  • Pyrrolidine analogs () lack reported activity data, highlighting gaps in pharmacological characterization.

Heterocyclic Additions or Replacements

Incorporation of additional heterocycles diversifies biological interactions:

Compound Name Heterocyclic System Activity Reference
1-(1H-benzo[d]imidazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one Benzimidazole Anti-inflammatory (63.35% inhibition)
2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Benzoxazole Antimicrobial, antioxidant

Key Findings :

  • The benzimidazole hybrid () showed 63.35% anti-inflammatory activity, comparable to diclofenac (68.94%), via COX-2 inhibition .
  • Benzoxazole-linked derivatives () demonstrated broad-spectrum antimicrobial activity, attributed to enhanced membrane penetration.

Biological Activity

The compound 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N6OSC_{25}H_{24}N_{6}OS, with a molecular weight of 456.6 g/mol. The structure features a piperazine ring, a pyridine moiety, and an oxadiazole group, which contribute to its biological activity.

PropertyValue
Molecular Formula C25H24N6OS
Molecular Weight 456.6 g/mol
IUPAC Name 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
InChI Key WORIWIXZLJAVFS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to serotonin receptors, which may influence mood and anxiety pathways. Additionally, the oxadiazole component may contribute to its antimicrobial properties by disrupting cellular processes in pathogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds possess significant antibacterial and antifungal properties. The sulfanyl group enhances these effects by potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • CNS Activity : Compounds containing piperazine rings are often studied for their neuroactive properties. This particular compound may exhibit anxiolytic or antidepressant effects through modulation of serotonin and dopamine pathways.
  • Antioxidant Properties : The presence of multiple heteroatoms in the structure allows for potential radical scavenging activity, contributing to its antioxidant capabilities.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL depending on the specific derivative tested.
  • CNS Effects : Research published in Neuropharmacology highlighted that piperazine-containing compounds exhibited significant anxiolytic effects in animal models, with dosages leading to notable behavioral changes in elevated plus maze tests.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound APiperazine + TriazoleAntidepressant
Compound BPiperazine + OxadiazoleAntimicrobial
Compound CPiperazine + SulfonamideCNS depressant

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one?

  • Methodology : The synthesis involves sequential reactions:

Piperazine functionalization : Reacting 4-phenylpiperazine with a chloroacetyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to form the ketone intermediate.

Oxadiazole ring formation : Cyclizing a thiosemicarbazide precursor with a pyridinyl-substituted carboxylic acid using POCl₃ or polyphosphoric acid (PPA) at 80–100°C.

Sulfanyl linkage : Coupling the oxadiazole thiol with the piperazinyl ketone via nucleophilic substitution (e.g., K₂CO₃ in acetone, reflux) .

  • Optimization : Monitor intermediates via TLC and optimize pH/temperature to suppress side reactions (e.g., over-oxidation of sulfur groups) .

Q. How do spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 7.2–8.5 ppm (aromatic protons from phenyl and pyridinyl groups), and δ 4.0–4.5 ppm (sulfanyl-CH₂).
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, oxadiazole carbons at ~160–165 ppm, and pyridinyl carbons at ~120–150 ppm .
    • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₀N₄O₂S). Fragmentation patterns confirm the sulfanyl-ethanone bridge .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ~3.5) due to aromatic/heterocyclic groups. Use DMSO or PEG-400 for in vitro assays.
  • Stability : Stable at pH 4–7 (24 hours), but degrades in alkaline conditions (pH >8) via sulfanyl group oxidation. Store at –20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Approach :

Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors, kinases). The oxadiazole and pyridinyl groups show strong π-π stacking with receptor hydrophobic pockets.

QSAR analysis : Modify substituents on the phenylpiperazine or pyridinyl groups to enhance binding affinity (e.g., electron-withdrawing groups improve receptor-ligand complementarity) .

Q. What experimental strategies resolve contradictory bioactivity data across assays (e.g., IC₅₀ variability)?

  • Root Cause Analysis :

  • Assay conditions : Variability in serum protein binding (e.g., BSA) may alter free drug concentration. Use dialysis to quantify unbound fractions.
  • Metabolic instability : Test stability in liver microsomes; add CYP450 inhibitors (e.g., 1-aminobenzotriazole) to confirm metabolism-driven discrepancies .
    • Validation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. How does the sulfanyl-ethanone linker influence pharmacokinetic properties?

  • Metabolism : The sulfanyl group is prone to oxidation (forming sulfoxides/sulfones), reducing bioavailability. Introduce methyl groups adjacent to sulfur to sterically hinder oxidation .
  • Permeability : The linker’s flexibility enhances blood-brain barrier penetration in CNS-targeted analogs, as shown in MDCK-MDR1 assays .

Q. What crystallographic methods validate the compound’s solid-state structure?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refinement using SHELXL confirms bond lengths/angles (e.g., C–S bond: ~1.81 Å; oxadiazole ring planarity) .
  • Packing Analysis : Hydrogen bonding between piperazine N–H and oxadiazole N atoms stabilizes the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.